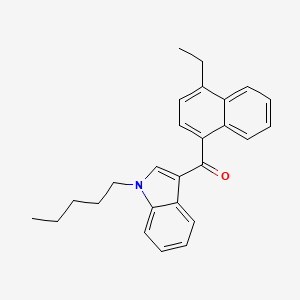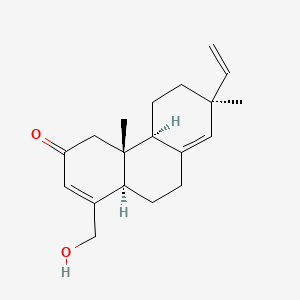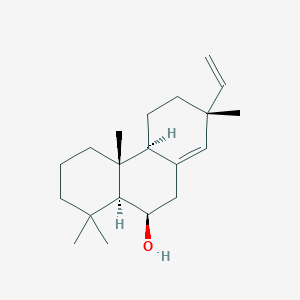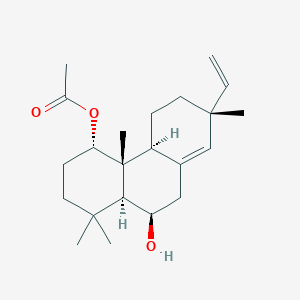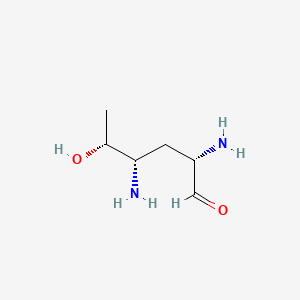
MDM2/X pDI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MDM2/X pDI is a potent Peptide dual inhibitor of MDM2/X, inhibiting p53 interactions with MDM2 (IC50 = 10 nmol/L) and MDMX (IC50 = 100 nmol/L), inducing apoptosis and cell cycle arrest of cell lines with overexpressed MDM2/X.
科学的研究の応用
1. Structure-based Design and High Affinity Peptides
MDM2 and MDMX are key regulators of the p53 protein, involved in the development of many human cancers. Research has focused on designing high affinity peptides to inhibit the interactions between p53 and MDM2/MDMX. The identification of a 12-residue peptide, pDI, has shown inhibitory activity against both MDM2 and MDMX. Further structural studies have led to the development of more potent derivatives like pDIQ, offering strategies for small molecule inhibitor design targeting MDMX (Phan et al., 2009).
2. Development of Dual Anticancer Peptide-Inhibitors
Peptide mutation screening has been utilized to enhance the affinity of pDI for inhibiting MDM2/X. Mutant peptides such as pDIm/4W, pDIm/11M, and pDIdm/4W11M demonstrate high affinities and stable conformations, making them promising candidates for anticancer therapy (Rasafar et al., 2020).
3. Designing Efficient Peptides based on p53 Binding Site Residues
Modifications of pDI and its derivatives, guided by molecular dynamics simulations and structural analysis, have shown potential in disrupting the p53-MDM2/X interaction. Key residues like Met 11 and Ser12 in modified peptides contribute significantly to their effectiveness as dual inhibitors (Rasafar et al., 2020).
4. Clinical Overview of MDM2/X-Targeted Therapies
MDM2/X-targeted therapies are gaining importance in cancer treatment, particularly in cancers with over-expression of these proteins. The development of small molecule inhibitors and stapled peptides targeting MDM2 and MDMX has advanced into clinical trials, offering new strategies for enhancing wild-type p53 expression and activities in cancer cells (Burgess et al., 2016).
5. Discovery of Highly Potent and Efficacious MDM2 Degraders
The development of small-molecule MDM2 degraders, such as MD-224, represents a new class of anticancer agents. These compounds induce rapid degradation of MDM2, showing promise in achieving complete and durable tumor regression in vivo (Li et al., 2018).
6. Label-Free Impedimetric Immunosensor for MDM2 Detection
In the context of cancer diagnostics, the development of label-free immunosensors for the detection of MDM2 offers a promising tool. Such sensors, utilizing techniques like electrochemical impedance spectroscopy, can detect MDM2 at very low concentrations, aiding in early cancer detection (Elshafey et al., 2013).
特性
分子式 |
C71H98N16O20 |
|---|---|
分子量 |
1495.657 |
IUPAC名 |
Leu-Thr-Phe-Glu-His-Tyr-Trp-Ala-Gln-Leu-Thr-Ser |
InChI |
InChI=1S/C71H98N16O20/c1-35(2)25-46(72)61(96)86-58(38(6)89)69(104)84-52(27-40-13-9-8-10-14-40)65(100)79-49(22-24-57(93)94)63(98)83-54(30-43-32-74-34-76-43)67(102)81-51(28-41-17-19-44(91)20-18-41)66(101)82-53(29-42-31-75-47-16-12-11-15-45(42)47)64(99)77-37(5)60(95)78-48(21-23-56(73)92)62(97)80-50(26-36(3)4)68(103)87-59(39(7)90)70(105)85-55(33-88)71(106)107/h8-20,31-32,34-39,46,48-55,58-59,75,88-91H,21-30,33,72H2,1-7H3,(H2,73,92)(H,74,76)(H,77,99)(H,78,95)(H,79,100)(H,80,97)(H,81,102)(H,82,101)(H,83,98)(H,84,104)(H,85,105)(H,86,96)(H,87,103)(H,93,94)(H,106,107)/t37-,38+,39+,46-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-/m0/s1 |
InChIキー |
GLLJROCIIOPSCB-MQEOCOHRSA-N |
SMILES |
O=C(N[C@@H]([C@H](O)C)C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CC3=CC=C(C=C3)O)C(N[C@@H](CC4=CNC5=CC=CC=C45)C(N[C@@H](C)C(N[C@@H](CCC(N)=O)C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](O)C)C(N[C@@H](CO)C(O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@H](CC(C)C)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MDM2/X pDI |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



